1-[2-(4-methoxyphenyl)ethyl]-4-{[(5-methyl-2-furyl)methyl]amino}-2-pyrrolidinone
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Overview
Description
1-[2-(4-methoxyphenyl)ethyl]-4-{[(5-methyl-2-furyl)methyl]amino}-2-pyrrolidinone is a synthetic compound that has been extensively studied for its potential therapeutic properties. Also known as Mepirapim, it is a member of the pyrrolidinone class of compounds and has been shown to have a wide range of biological activities. In
Mechanism of Action
The mechanism of action of Mepirapim is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
Mepirapim has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In addition, it has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
Mepirapim has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to its use. It has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has potential toxicity at high doses, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on Mepirapim. One area of interest is its potential use in the treatment of cancer. It has been shown to have cytotoxic effects against several different types of cancer cells, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of Mepirapim and its potential as a therapeutic agent for various diseases.
Synthesis Methods
Mepirapim can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 2-aminoethanol to form the corresponding amide. This amide is then reacted with furfurylamine to yield the final product, 1-[2-(4-methoxyphenyl)ethyl]-4-{[(5-methyl-2-furyl)methyl]amino}-2-pyrrolidinone. The synthesis method has been optimized over the years to improve yield and purity.
Scientific Research Applications
Mepirapim has been extensively studied for its potential therapeutic properties. It has been shown to have antimicrobial, anti-inflammatory, and analgesic effects. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders. Mepirapim has been shown to have a wide range of biological activities, making it a promising compound for further research.
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-3-6-18(24-14)12-20-16-11-19(22)21(13-16)10-9-15-4-7-17(23-2)8-5-15/h3-8,16,20H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSOEUVJFKEBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CC(=O)N(C2)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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